molecular formula C18H24O8 B3277407 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione CAS No. 65930-71-4

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione

Cat. No. B3277407
CAS RN: 65930-71-4
M. Wt: 368.4 g/mol
InChI Key: MEWRMHBKXHWOJO-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione, also known as HBCDD, is a flame retardant compound. It is widely used in various industrial and consumer products, including electronics, furniture, and building materials. However, due to its persistence in the environment and potential health hazards, HBCDD has become a major concern for public health and environmental protection.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione as a flame retardant is based on its ability to interfere with the combustion process. 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione forms a protective layer on the surface of the material, which inhibits the release of flammable gases and reduces the spread of flames. However, the exact mechanism of action of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione as a toxicant is not well understood.
Biochemical and Physiological Effects:
3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione has been shown to have various toxic effects on organisms, including developmental, reproductive, and neurotoxic effects. 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione can interfere with the endocrine system by mimicking or blocking the action of hormones. 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione can also affect the immune system by altering the production of cytokines and chemokines. In addition, 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione can induce oxidative stress and DNA damage, leading to cell death and tissue damage.

Advantages and Limitations for Lab Experiments

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione is a useful compound for laboratory experiments to study its toxic effects on organisms and the environment. However, there are limitations to using 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione in laboratory experiments, including its persistence in the environment, potential health hazards, and the need for specialized equipment and facilities to handle and dispose of the compound.

Future Directions

There are several future directions for 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione research, including:
1. Developing alternative flame retardants that are less persistent and toxic than 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione.
2. Studying the fate and transport of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione in the environment to better understand its environmental impact.
3. Investigating the mechanisms of action of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione as a toxicant to identify potential targets for intervention.
4. Developing methods for the detection and quantification of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione in environmental matrices to monitor its presence and distribution.
5. Assessing the risk of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione exposure to human health and the environment to inform risk management strategies.
Conclusion:
In conclusion, 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione is a flame retardant compound that has become a major concern for public health and environmental protection. It is persistent in the environment and has potential health hazards. Further research is needed to develop alternative flame retardants, study the fate and transport of 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione, investigate its mechanisms of action as a toxicant, develop methods for detection and quantification, and assess the risk of exposure to human health and the environment.

Scientific Research Applications

3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione has been extensively used as a flame retardant in various materials, including plastics, textiles, and foams. As a result, 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione has been detected in various environmental matrices, such as air, water, soil, and biota. 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione is known to persist in the environment and has been found in remote regions, such as the Arctic. Due to its potential health hazards, 3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione has been listed as a persistent organic pollutant under the Stockholm Convention.

properties

IUPAC Name

3,6,9,12,15,18-hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O8/c19-17-15-2-1-3-16(14-15)18(20)26-13-11-24-9-7-22-5-4-21-6-8-23-10-12-25-17/h1-3,14H,4-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWRMHBKXHWOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC(=O)C2=CC=CC(=C2)C(=O)OCCOCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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